N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
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Overview
Description
“N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a chemical compound that contains a quinazolinone moiety . Quinazolinones are a class of organic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazolinone derivatives are typically synthesized via reactions involving hydrazonoyl halides and various heterocyclic moieties .Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and MS .Scientific Research Applications
- Significance : Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were also non-toxic to human cells .
- Potential Applications : These derivatives may find applications in drug discovery and medicinal chemistry .
Anti-Tubercular Activity
Pyrrolopyrazine Derivatives
CDK4/6 Inhibition
Future Directions
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is the DNA gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase enzyme, it disrupts the normal process of DNA replication, which is essential for bacterial growth and reproduction .
Result of Action
The inhibition of the DNA gyrase enzyme by N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide results in the disruption of DNA replication in bacteria . This leads to the inability of the bacteria to reproduce, resulting in bacterial cell death and a decrease in the bacterial population .
properties
IUPAC Name |
N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17(20-14-8-3-4-9-14)12-2-1-7-13-22-18(24)15-10-5-6-11-16(15)21-19(22)25/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPBPAXTWYDKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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